Cas no 1617-90-9 (Vincamine)
Vincamine is a monoterpene indole alkaloid extracted from Catharanthus roseus in Madagascar Conclusion: vincamine can be used as a peripheral vasodilator, which has selective vascular regulation effect on cerebral microvascular circulation Vincamine, a GPR40 agonist, has been shown to improve β Cell dysfunction and promoting glucose stimulated insulin secretion (GSIS) play β Cytoprotection Conclusion: vincamine can improve glucose homeostasis in vivo and has potential for the study of type 2 diabetes mellitus (T2DM)
Vincamine structure
Vincamine Properties
Names and Identifiers
-
- Vincamine
- 14,15-Dihydro-14-hydroxyburnamenine-14-carboxylic acid methyl ester
- Vincamine base
- Teprosilic Acid
- VINCAMINE(P)
- VINCAMINE(RG)
- Angiopac
- Decincan
- Equipur
- methyl 14-hydroxy-14,15-dihydroeburnamenine-14-carboxylate
- Minorin
- Monorin
- Novicet
- Perval
- Pervone
- Vinca
- Vraap
- (3aS,5S,11S)-3a-Ethyl-5-hydroxy-1,2,3,3a,4,5,10,11b-octahydro-11H-5a,11a-diaza-benzo[cd]fluoranthene-5-carboxylic acid methyl ester
- Devincan
- Pervincamine
- Vincamidol
- Minorine
- Methyl vincaminate
- Vincasaunier
- Arteriovinca
- Vincapront
- Vincafolina
- Vincadar
- Tripervan
- Anasclerol
- (+)-Vincamine
- Vinkametrin
- Devinkan
- Oxygeron
- Vincafor
- Ocu-vinc
- Vincamina [DCIT]
- Vincimax
- Vincaminum [INN-Latin]
- Vincamine [INN:BAN:DCF]
- Vincapan
- Vincamin
- Vincagil
- Vincachron
- Vinodrel retard
- Vinca-Ecobi
- Vinca-Minor
- Anasclerol (bas
- Prestwick_495
- Vincamine (INN)
- methyl 14beta-hydroxy-14,15-dihydro-3alpha,16alpha-eburnamenine-14alpha-carboxylate
- NS00006858
- Tox21_111342
- HMS2268C20
- Methyl (41S,12S,13aS)-13a-ethyl-12-hydroxy-2,3,41,5,6,12,13,13a-octahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylate
- D08677
- Prestwick3_000271
- Vincamine, 98%
- Vincamine, analytical reference material
- methyl (15S,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate
- HMS1568H04
- CHEBI:9985
- Vincaminum
- BCBcMAP01_000080
- Methyl(41S,12S,13aS)-13a-ethyl-12-hydroxy-2,3,41,5,6,12,13,13a-octahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylate
- BSPBio_000142
- SCHEMBL147179
- VINCAMINE [EP MONOGRAPH]
- Prestwick0_000271
- NSC 91998
- methyl (15S,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.0^{2,7}.0^{8,18}.0^{15,19}]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate
- NCGC00094824-01
- Q416225
- methyl(15S,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate
- MFCD00078054
- (3.ALPHA.,14.BETA.,16.ALPHA.)-14,15-DIHYDRO-14-HYDROXYEBURNAMENINE-14-CARBOXYLIC ACID METHYL ESTER
- Eburnamenine-14-carboxylic acid, 14,15-dihydro-14-hydroxy-,methyl ester, (3alpha,14beta,16alpha)-
- HMS2095H04
- BCP05837
- HY-B1021
- Cetal retard (TN)
- Cetal retard
- s3891
- Tox21_111342_1
- VINCAMINE [HSDB]
- Eburnamenine-14-carboxylic acid, 14,15-dihydro-14-hydroxy-, methylester, (3a,14b,16a)-
- Anasclerol (base)
- C09251
- 1617-90-9
- EINECS 216-576-3
- NCGC00255542-01
- GTPL349
- HSDB 7150
- 14,15-Dihydro-14-hydroxyeburnamenine-14-carboxylic acid methyl ester
- CHEMBL1165342
- SMP1_000314
- NCGC00184983-03
- BRD-K40902647-001-03-7
- Vincamina
- HMS3712H04
- VINCAMINE [MI]
- DTXCID7020134
- AKOS015896471
- Q-100193
- AMY39091
- Tox21_301968
- DTXSID9040134
- SPBio_002361
- CS-4536
- Prestwick1_000271
- NSC-91998
- VINCAMINE [WHO-DD]
- CCG-208544
- MLS002154249
- Oxybral
- Prestwick2_000271
- KS-5179
- A851579
- SMR000112509
- 996XVD0JHT
- Eburnamenine-14-carboxylic acid, 14,15-dihydro-14-hydroxy-, methyl ester, (3alpha,14beta,16.)
- BPBio1_000158
- VINCAMINE [INN]
- Eburnamenine-14-carboxylic acid, 14,15-dihydro-14-hydroxy-, methyl ester, (3alpha,14beta,16alpha)-
- DB13374
- Alkaloid obtained from Vinca minor
- VINCAMINE [MART.]
- NCGC00184983-01
- (3alpha,14beta,16alpha)-14,15-Dihydro-14-hydroxyeburnamenine-14-carboxylic acidmethyl ester
- methyl (3alpha,14beta,16alpha)-14-hydroxy-14,15-dihydroeburnamenine-14-carboxylate
- methyl (15S,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.0?,?.0?,??.0??,??]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate
- CAS-1617-90-9
- AC-22625
- UNII-996XVD0JHT
- vincamine
- (3alpha,14beta,16alpha)-14,15-Dihydro-14-hydroxyeburnamenine-14-carboxylic acid methyl ester
- Vincalen
- Cerebroxine
- Sostenil
- methyl (15S,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo(9.6.2.02,7.08,18.015,19)nonadeca-2,4,6,8(18)-tetraene-17-carboxylate
- C04AX07
- (3.alpha.,14.beta.,16.alpha.)-14,15-Dihydro-14-hydroxyeburnamenine-14-carboxylic acid, methyl ester
- VINCAMINE (MART.)
- VINCAMINE (EP MONOGRAPH)
- Vincafarm
- Eburnamenine-14-carboxylic acid, 14,15-dihydro-14-hydroxy-, methyl ester, (3.alpha.,14.beta.,16.alpha.)-
- (+)-cis-Vincamine
- methyl (15S,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo(9.6.2.0^(2,7).0^(8,18).0^(15,19))nonadeca-2,4,6,8(18)-tetraene-17-carboxylate
- (3alpha, 14beta, 16alpha)-14,15-Dihydro-14-hydroxyeburnamenine-14-carboxylic acid methyl ester
- cis-Vincamine
- (3alpha,14beta,16alpha)-14,15-Dihydro-14-hydroxyeburnamenine-14-carboxylic acid, methyl ester
- Methyl vincaminic acid
- 13a-ethyl-2,3,5,6,12,13,13a,13b-octahydro-12-hydroxy-1H-indolo(3,2,1-de)pyrido(3,2,1-ij)(1,5) naphthyridine-12-carboxylic acid methyl ester
- Vincaminum (INN-Latin)
- Vinvasaunier
- +Expand
-
- MFCD00078054
- RXPRRQLKFXBCSJ-GIVPXCGWSA-N
- InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18-,20+,21+/m1/s1
- O([H])[C@]1(C(=O)OC([H])([H])[H])C([H])([H])[C@]2(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])N3C([H])([H])C([H])([H])C4C5=C([H])C([H])=C([H])C([H])=C5N1C=4[C@@]32[H]
Computed Properties
- 354.194343g/mol
- 0
- 2.9
- 1
- 4
- 3
- 354.194343g/mol
- 354.194343g/mol
- 54.7Ų
- 26
- 598
- 0
- 3
- 0
- 0
- 0
- 1
- 0
- 354.4
Experimental Properties
- When heated to decomposition it emits toxic fumes of /nitrogen oxides/.
- 2.89040
- 54.70000
- 9983
- 1.6500 (estimate)
- 487.66°C (rough estimate)
- 232 ºC (dec.)
- 1.1X10-12 mm Hg @ 25 °C /Estimated/
- 261.6 °C
- In water, 62 mg/L @ 25 °C /Estimated/
- Cryst.
- Insoluble in water.
- 42.8 º (c=1 in pyridine)
- 1.1640 (rough estimate)
Vincamine Price
Vincamine Suppliers
SI CHUAN WEI KE QI Biotechnology Co., Ltd.
Audited Supplier
(CAS:1617-90-9)
YANG YANG
13348961525
2851167780@qq.com
SHEN ZHEN ZHEN QIANG Biotechnology Co., Ltd.
Audited Supplier
(CAS:1617-90-9)
YAN JING LI
13670046396
sales@chem-strong.com
widely chemical reagent
Audited Supplier
(CAS:1617-90-9)
ZHAO FANG
13385289472
z13385289472@163.com
NAN JING PU YI Biotechnology Co., Ltd.
Audited Supplier
(CAS:1617-90-9)
LIU JING LI
13851506462
927565933@qq.com
TIAN MEN HENG CHANG HUA GONG Co., Ltd.
Audited Supplier
(CAS:1617-90-9)
LEI JING LI
15102714773
1178380033@qq.com
Hubei Chaoshun Biotechnology Co., Ltd.
Audited Supplier
(CAS:1617-90-9)
WANG XIAN SHENG
15927806810
174160056@qq.com
TCI (Shanghai) Development Co., Ltd.
Audited Supplier
(CAS:1617-90-9)
ZHANG ZE YUAN
13061970904
Sales-CN@TCIchemicals.com
ChengDu YiRui Bio-Technology CO., LTD
Audited Supplier
(CAS:1617-90-9)
SU NA
18224028459
yirui307@163.com
Vincamine Related Literature
-
1. X-Ray determination of the molecular structure and absolute configuration of vincamine and of its hydrobromide methanolateHans Peter Weber,Trevor J. Petcher J. Chem. Soc. Perkin Trans. 2 1973 2001
-
2. Synthesis of Vinca alkaloids and related compounds. Part 18. Stereochemical investigations on some intermediates leading to (+)-vincamineLajos Szabó,Pál Kolonits,Gy?rgy Kalaus,Csaba Szántay,Alajos Kálmán,László Párkálnyi,Márton Kajtár,János ángyán J. Chem. Soc. Perkin Trans. 2 1984 1629
-
3. Dye-sensitized photo-oxygenation of the Aspidosperma alkaloids vincadifformine and tabersonine. A new, convenient approach to vincamineLuisella Calabi,Bruno Danieli,Giordano Lesma,Giovanni Palmisano J. Chem. Soc. Perkin Trans. 1 1982 1371
-
4. Synthetic approach to (±)-vincamine via cleavage of an α-diketone monothioacetal. Alternative synthesis of (±)-eburnamine, (±)-isoeburnamine, and (±)-eburnamenineSeiichi Takano,Susumi Hatakeyama,Kunio Ogasawara J. Chem. Soc. Perkin Trans. 1 1980 457
-
5. A new asymmetric route to (+)-vincamineSeiichi Takano,Seiji Sato,Emiko Goto,Kunio Ogasawara J. Chem. Soc. Chem. Commun. 1986 156
-
Malcolm R. Smyth Analyst 1986 111 851
-
K. H. Gibson,J. E. Saxton J. Chem. Soc. D 1969 1490
-
8. Ozonation in alkoloid chemistry: a mild and selective conversion of vincadifformine into vincamineBruno Danieli,Giordano Lesma,Giovanni Palmisano,Bruno Gabetta J. Chem. Soc. Chem. Commun. 1981 908
-
Franziska Kellner,Fernando Geu-Flores,Nathaniel H. Sherden,Stephanie Brown,Emilien Foureau,Vincent Courdavault,Sarah E. O'Connor Chem. Commun. 2015 51 7626
-
Carmen Nájera,Francisco Foubelo,José M. Sansano,Miguel Yus Org. Biomol. Chem. 2020 18 1232
1617-90-9 (Vincamine) Related Products
- 28152-73-0(Eburnamenine-14-carboxylicacid, 14,15-dihydro-14-hydroxy-, (3a,14b,16a)-)
- 40163-56-2(Ethyl vincaminate)
- 66863-43-2(N-Boc-L-1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid)
- 131-01-1(Deserpidine)
- 483-04-5(Ajmalicine)
- 7729-23-9(Dihydrocorynantheine)
- 42971-09-5(Vinpocetine)
- 146-48-5(yohimbine)
- 461054-93-3(tert-Butyl 3-((3S,6S,12aS)-6-isobutyl-9-methoxy-1,4-dioxo-1,2,3,4,6,7,12,12a-octahydropyrazino[1',2':1,6]pyrido[3,4-b]indol-3-yl)propanoate)
- 50-55-5(Reserpine)
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:1617-90-9)Vincamine
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:1617-90-9)Vincamine
99%/99%
5g/25g
253.0/893.0